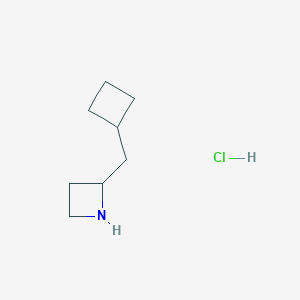

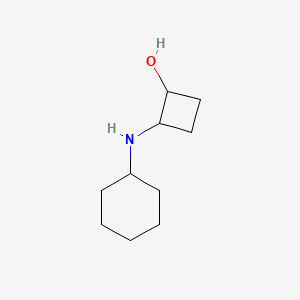

2-(Cyclobutylmethyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(Cyclobutylmethyl)azetidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the compound of interest. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in biologically active compounds .

Synthesis Analysis

The synthesis of azetidine derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres includes a key cyclization step of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Similarly, 2-(α-hydroxyalkyl)azetidines are synthesized from enantiomerically pure β-amino alcohols, followed by treatment with thionyl chloride or methanesulfonyl chloride . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction studies have been used to analyze the molecular geometry of azetidine derivatives. For example, the larger size and increased conformational flexibility of 3-((hetera)cyclobutyl)azetidine-based isosteres compared to parent heterocycles like piperidine and morpholine have been confirmed . Such structural analyses are crucial for understanding the potential utility of these compounds as building blocks in drug discovery.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions, which can be used to further functionalize the molecules. The ring expansion of 2-(α-hydroxyalkyl)azetidines to form functionalized pyrrolidines is one example . Additionally, 2-(dichloromethylene)azetidines are stable strained cyclic enamines that react smoothly with electrophilic reagents . These reactions are indicative of the versatile chemistry that azetidine derivatives can participate in, which is relevant for the modification of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. While the papers do not provide specific data on "this compound," they do discuss properties such as conformational flexibility and reactivity towards nucleophiles , which are important for understanding the behavior of these compounds in chemical and biological systems.

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactivity

2-(Cyclobutylmethyl)azetidine hydrochloride is structurally related to azetidines, a class of azaheterocyclic compounds known for their unique reactivity due to the strain in their four-membered ring structure. Studies have explored the synthesis and reactivity of azetidines, including methods to access highly substituted derivatives and their potential in ring-opening reactions. For instance, research by Mangelinckx et al. (2008) on the conrotatory ring opening of 3-chloro-2-azetines demonstrates the chemical reactivity of azetidine derivatives under base treatment, leading to the formation of alkynes from diaryl-substituted compounds through electrocyclic ring opening and elimination reactions (Mangelinckx et al., 2008).

Application in Medicinal Chemistry and Drug Discovery

Azetidine derivatives are noted for their importance in medicinal chemistry, where they serve as amino acid surrogates and are employed in peptidomimetic and nucleic acid chemistry. They offer prospects in catalytic processes and as candidates for ring-opening and expansion reactions due to their strained structure. Mehra et al. (2017) discuss the synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons (Mehra et al., 2017). Additionally, azetidine derivatives have been identified as potential inhibitors of new antimalarial targets, highlighting their role in discovering novel therapeutic agents (Kato et al., 2016).

Novel Building Blocks for Drug Discovery

The structural modification of azetidine derivatives to include (hetera)cyclobutyl groups has been explored to create advanced building blocks for lead optimization in drug discovery. These modifications aim to enhance the molecules' size and conformational flexibility, offering new avenues for the design of pharmacologically active compounds (Feskov et al., 2019).

Antimicrobial and Antiviral Research

Azetidine derivatives have been screened for their potential as inhibitors of SARS-CoV-2 replication, showcasing the role of these compounds in addressing urgent medical needs such as the COVID-19 pandemic. The screening of chemical libraries, including azetidine derivatives, contributes to identifying compounds that can quickly enter clinical trials for emerging infectious diseases (Touret et al., 2020).

Safety and Hazards

This compound has several hazard statements: H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Azetidines, including 2-(Cyclobutylmethyl)azetidine hydrochloride, have been the focus of recent advances in synthesis and reactivity . They are used in organic synthesis and medicinal chemistry, and their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future directions include further exploration of their synthesis, reactivity, and application .

Propriétés

IUPAC Name |

2-(cyclobutylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAZWSRVNLSUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

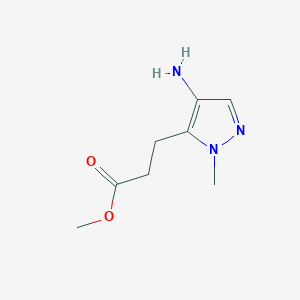

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)

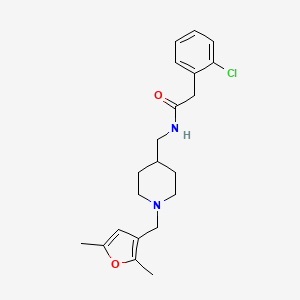

![N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2552488.png)

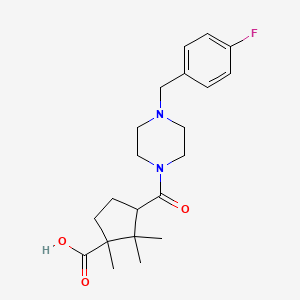

![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)